molecular formula C18H17N3O3S2 B2830385 2-(hydrazinecarbonyl)-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide CAS No. 1989757-01-8

2-(hydrazinecarbonyl)-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide

Cat. No.: B2830385
CAS No.: 1989757-01-8
M. Wt: 387.47
InChI Key: GZFIOOFCTBTHMI-UHFFFAOYSA-N
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Description

2-(hydrazinecarbonyl)-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a hydrazinocarbonyl group, a sulfonamide group, and phenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydrazinecarbonyl)-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Phenyl and Methylphenyl Groups: The phenyl and methylphenyl groups can be introduced via Friedel-Crafts acylation reactions using appropriate acyl chlorides and aluminum chloride as a catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Hydrazinocarbonyl Group Addition: The final step involves the reaction of the intermediate compound with hydrazine hydrate to introduce the hydrazinocarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(hydrazinecarbonyl)-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonamide group to a sulfinamide or thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, bases (e.g., NaOH, KOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfinamides, thiols

    Substitution: Amino derivatives, alkoxy derivatives

Scientific Research Applications

2-(hydrazinecarbonyl)-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(hydrazinecarbonyl)-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can interact with sulfonamide-binding proteins, affecting cellular processes. Additionally, the phenyl and methylphenyl groups contribute to the compound’s overall hydrophobicity, influencing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(hydrazinocarbonyl)-N-phenylthiophene-3-sulfonamide: Lacks the methylphenyl group, resulting in different chemical and biological properties.

    N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide:

    2-(hydrazinocarbonyl)-N-(4-methylphenyl)thiophene-3-sulfonamide: Lacks the phenyl group, leading to variations in its chemical behavior and biological activity.

Uniqueness

2-(hydrazinecarbonyl)-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide is unique due to the presence of both hydrazinocarbonyl and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities. The combination of phenyl and methylphenyl substituents further enhances its versatility in various applications.

Properties

IUPAC Name

2-(hydrazinecarbonyl)-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-12-7-9-14(10-8-12)21-26(23,24)17-15(13-5-3-2-4-6-13)11-25-16(17)18(22)20-19/h2-11,21H,19H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFIOOFCTBTHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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